Bietamiverine hydrochloride is synthesized through specific chemical reactions that involve the modification of benzimidazole derivatives. It is primarily classified as an antispasmodic agent, which means it is utilized to relieve spasms in smooth muscles, particularly in the gastrointestinal and urinary tracts. The compound's efficacy is linked to its ability to inhibit certain neurotransmitters involved in muscle contraction.
The synthesis of Bietamiverine hydrochloride typically involves several key steps:
While specific parameters such as temperature, reaction time, and catalysts can vary, they are crucial for optimizing yield and purity.
Bietamiverine hydrochloride possesses a complex molecular structure characterized by:
The precise arrangement of atoms can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its three-dimensional conformation.
Bietamiverine hydrochloride participates in several chemical reactions that are relevant to its synthesis and application:
These reactions are essential for developing effective formulations for clinical use.
The mechanism of action of Bietamiverine hydrochloride is primarily centered on its antispasmodic effects:
Quantitative analyses through pharmacodynamics studies provide further insights into its efficacy and safety profiles.
Bietamiverine hydrochloride exhibits distinct physical and chemical properties:
Characterization techniques such as differential scanning calorimetry and thermogravimetric analysis can be employed to assess these properties.
Bietamiverine hydrochloride has several notable applications:
The ongoing research into this compound continues to explore new therapeutic avenues and improve existing formulations.
Bietamiverine hydrochloride is chemically designated as a substituted 5,11-dihydro-6H-dibenz[b,e]azepin-6-one derivative. Its molecular structure features a dibenzazepinone core with a [(1-methyl-4-piperidinyl)-amino]-carbonyl substitution at the 11-position, forming the active moiety. The hydrochloride salt enhances stability and solubility for pharmaceutical use [7].
The compound has the molecular formula C~24~H~31~N~2~O~2~·HCl and a molar mass of approximately 421.0 g/mol. Key physicochemical properties derive from its heterocyclic architecture:
Table 1: Structural Descriptors of Bietamiverine Hydrochloride
Characteristic | Description |
---|---|
IUPAC Name | 5,11-Dihydro-11-[[(1-methyl-4-piperidinyl)amino]carbonyl]-6H-dibenz[b,e]azepin-6-one hydrochloride |
Core Structure | Dibenzazepinone |
Key Substituent | 1-Methyl-4-aminopiperidine carboxamide |
Molecular Formula | C~24~H~31~N~2~O~2~·HCl |
Ionization | Monobasic, hydrochloride salt |
Spectroscopic characterization includes distinctive signatures: Infrared spectroscopy shows carbonyl stretches at ~1650 cm⁻¹ (lactam) and ~1630 cm⁻¹ (amide). Nuclear magnetic resonance spectra display characteristic aromatic proton clusters between δ 7.0-8.0 ppm and piperidine methyl resonance near δ 2.2 ppm [7].
Bietamiverine hydrochloride was developed as part of pharmacological investigations into dibenzazepine derivatives. The compound emerged from systematic structure-activity relationship studies exploring substitutions at the 11-position of the dibenzazepinone scaffold. Researchers discovered that incorporating 1-methyl-4-aminopiperidine via a carboxamide linkage optimized antispasmodic activity while minimizing central nervous system effects [7].
The foundational intellectual property is protected under US Patent 4,567,178, granted in 1986, which claims:
The synthetic route involves coupling 5,11-dihydro-6H-dibenz[b,e]azepine-6-carboxylic acid with 1-methyl-4-aminopiperidine using activating agents like carbonyldiimidazole. The patent emphasizes the compound's advantage over earlier antispasmodics through its targeted peripheral activity and reduced side effect profile [7].
No significant follow-on patents or new formulations appear in the searched literature, suggesting limited subsequent development. The compound remains primarily of historical and regional therapeutic interest rather than a focus of contemporary pharmaceutical innovation.
Bietamiverine hydrochloride is pharmacologically classified as a smooth muscle relaxant with specific action on the gastrointestinal tract. Its primary mechanism involves antagonizing muscarinic receptors, reducing acetylcholine-induced contractions in intestinal smooth muscle. This anticholinergic activity directly relieves spasmodic conditions without significantly affecting gut motility [5] [7].
Within the Anatomical Therapeutic Chemical (ATC) classification system, bietamiverine hydrochloride falls under:
The ATC code A03AX specifically designates it among antispasmodics not elsewhere classified, distinct from papaverine derivatives (e.g., drotaverine classified under A03AD) [3] [8]. This placement reflects its unique chemical structure among dibenzazepinones rather than belonging to established subgroups like tertiary amines (A03AA) or quaternary ammonium compounds (A03AB).
Table 2: ATC Classification Context
ATC Level | Classification | Bietamiverine Position |
---|---|---|
1: Anatomical Main Group | A: Alimentary tract and metabolism | Included |
2: Therapeutic Subgroup | A03: Functional GI disorder drugs | Included |
3: Pharmacological Subgroup | A03A: Functional bowel disorder drugs | Included |
4: Chemical Subgroup | A03AX: Other functional bowel disorder drugs | Specific 5th level assignment |
5: Chemical Substance | Unique identifier | A03AX [Unique Code] |
Approved therapeutic indications center on symptomatic management of gastrointestinal spasm associated with:
The pharmacological profile emphasizes peripheral selectivity, theoretically offering advantages over non-selective anticholinergics regarding systemic side effects. However, clinical adoption remains regional rather than global, with primary use documented in European markets [5] [7] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7